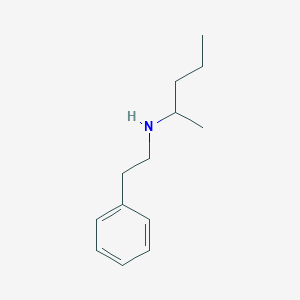

(Pentan-2-yl)(2-phenylethyl)amine

Description

(Pentan-2-yl)(2-phenylethyl)amine is a secondary amine featuring a branched pentan-2-yl group and a 2-phenylethyl substituent. Its molecular formula is C₁₃H₂₁N, with a molecular weight of 191.32 g/mol.

Synthetic routes for analogous compounds often involve alkylation or acylation of primary amines. For example, details the synthesis of a tert-butyldimethylsilyl-protected derivative via hydroxymethylation and subsequent functionalization steps . Such methods highlight the versatility of modifying the amine backbone to introduce steric bulk or protective groups.

Properties

Molecular Formula |

C13H21N |

|---|---|

Molecular Weight |

191.31 g/mol |

IUPAC Name |

N-(2-phenylethyl)pentan-2-amine |

InChI |

InChI=1S/C13H21N/c1-3-7-12(2)14-11-10-13-8-5-4-6-9-13/h4-6,8-9,12,14H,3,7,10-11H2,1-2H3 |

InChI Key |

CTXDQRJTQRJKST-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)NCCC1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (Pentan-2-yl)(2-phenylethyl)amine with key structural analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Applications/Notes | Reference |

|---|---|---|---|---|---|

| 1. This compound | C₁₃H₂₁N | 191.32 | Branched pentyl and phenethyl groups | Intermediate in drug synthesis; enhanced lipophilicity | |

| 2. 2-Phenylethylamine | C₈H₁₁N | 121.17 | Simple phenethylamine backbone | Neurotransmitter analog; flavor compound in food chemistry | |

| 3. N-Methyl-2-phenylethylamine | C₉H₁₃N | 135.21 | Methyl substituent on amine | Reduced steric bulk; lower logP compared to branched analogs | |

| 4. 2,2-Diphenylethan-1-amine | C₁₄H₁₅N | 197.28 | Two phenyl groups on ethylamine | Rigid, aromatic structure; pharmaceutical building block | |

| 5. (3-Bromo-4-fluorophenyl)methylamine | C₁₂H₁₇BrFN | 274.17 | Halogenated aromatic ring; branched alkyl | Specialty chemical for targeted synthesis |

Key Observations:

- Steric Effects : Compound 1 ’s branched alkyl chain may hinder interactions with biological targets compared to the planar diphenylethylamine (4 ) .

- Functionalization Potential: Halogenated derivatives like 5 demonstrate how aromatic ring modifications enable selective binding or further synthetic elaboration .

Medicinal Chemistry ():

- 2-Phenylethylamine Scaffold: The parent compound (2) is a neurotransmitter precursor, while N-alkyl derivatives (1, 3) modulate receptor selectivity. Bulkier substituents (e.g., pentan-2-yl) may reduce off-target effects by sterically blocking non-specific binding .

- Diphenylethylamine ( 4 ) : Its rigid structure is exploited in designing enzyme inhibitors or allosteric modulators, contrasting with the flexibility of 1 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.